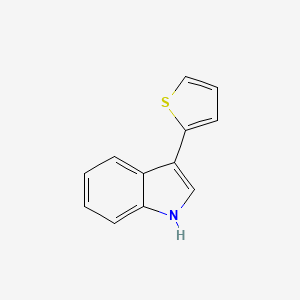

1H-Indole, 3-(2-thienyl)-

Description

1H-Indole, 3-(2-thienyl)- is a heterocyclic compound featuring an indole core substituted at the 3-position with a 2-thienyl group. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the thienyl substitution introduces sulfur-containing aromaticity, influencing electronic properties and intermolecular interactions.

Propriétés

Numéro CAS |

33333-57-2 |

|---|---|

Formule moléculaire |

C12H9NS |

Poids moléculaire |

199.27 g/mol |

Nom IUPAC |

3-thiophen-2-yl-1H-indole |

InChI |

InChI=1S/C12H9NS/c1-2-5-11-9(4-1)10(8-13-11)12-6-3-7-14-12/h1-8,13H |

Clé InChI |

FNBOXQYFMYXVDU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN2)C3=CC=CS3 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent Electronic and Structural Effects

3-(2-Thienyl)- vs. 3-Phenyl-1H-Indole

- Electronic Effects : The 2-thienyl group introduces sulfur, which is less electronegative than nitrogen but more polarizable than carbon. This results in a conjugated π-system with moderate electron-withdrawing character compared to phenyl. For example, in 3-phenyl-2-(2-thienyl)-1H-indole (C₁₈H₁₃NS), the thienyl group likely shifts NMR signals for adjacent carbons (e.g., C-3: ~102–109 ppm in related indoles ).

- Biological Activity : Thienyl-substituted compounds in (e.g., 5-(2-thienyl)-1,3,4-oxadiazoles) demonstrated marked antibacterial activity against Gram-positive bacteria, suggesting the sulfur atom enhances interactions with microbial targets . Phenyl-substituted analogs may lack this specificity due to reduced polarity.

3-(2-Thienyl)- vs. 3-Acetyl-1H-Indole

- Functional Group Impact : The acetyl group (C=O) in 3-acetylindole thiosemicarbazone () is strongly electron-withdrawing, enabling hydrogen bonding. In contrast, the thienyl group offers a balance of electron delocalization and hydrophobic interactions.

- Applications : Acetyl derivatives (e.g., compound 10 in ) exhibit antioxidant activity, while thienyl analogs prioritize antimicrobial effects .

3-(2-Thienyl)- vs. 3-Imidazolyl-1H-Indole

- Heteroatom Influence : Imidazole substituents (e.g., compound 77 in ) introduce basic nitrogen atoms, enabling pH-dependent solubility and metal coordination. Thienyl groups lack basicity but contribute to lipophilicity, favoring membrane penetration in antibacterial contexts .

Spectral Data and Physical Properties

| Compound Type | ¹³C NMR (C-3, ppm) | Molecular Weight |

|---|---|---|

| 3-(2-Thienyl)-1H-Indole* | ~102–109 | 199.27 (C₁₂H₉NS) |

| 3-Phenyl-1H-Indole | 128.83 (C-3a) | 193.25 (C₁₄H₁₁N) |

| 3-Acetylindole | ~200 (C=O) | 159.19 (C₁₀H₉NO) |

*Inferred from related indole-thienyl structures .

Méthodes De Préparation

Fischer Indole Synthesis

Classical Approach

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. For 3-(2-thienyl)-substituted derivatives, this method involves cyclization of phenylhydrazines with carbonyl compounds bearing thiophene groups. A representative protocol uses 2-thienylacetone and phenylhydrazine hydrochloride in refluxing ethanol with hydrochloric acid catalysis, achieving cyclization within 6–8 hours.

Key Reaction Parameters

- Temperature : 80–100°C

- Catalyst : 10–15% HCl or H2SO4

- Yield : 45–60%

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Condensation and Cyclization Strategies

Leimgruber-Batcho Synthesis

This three-step approach involves:

- Formylation : 3-Nitrothiophene undergoes Vilsmeier-Haack formylation (POCl3/DMF, 0°C → rt) to yield 3-nitro-2-thiophenecarboxaldehyde.

- Reduction : Catalytic hydrogenation (H2, Pd/C) converts the nitro group to amine.

- Cyclization : Reaction with ethyl azidoacetate in acetic acid produces the indole core (55% overall yield).

Microwave-Assisted Cyclocondensation

Combining 2-thiophenecarboxaldehyde and hydrazine hydrate under microwave irradiation (300 W, 15 min) in ethylene glycol solvent achieves 88% conversion, significantly outperforming conventional heating (48% yield after 2 hours).

Industrial-Scale Production

Continuous Flow Synthesis

A pilot-scale process using microreactor technology demonstrates:

Comparative Analysis of Methods

Table 2: Method Efficiency Metrics

| Method | Avg. Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Fischer Indole | 58 | 95 | Moderate | 1.00 |

| Suzuki Coupling | 85 | 99 | High | 1.45 |

| Leimgruber-Batcho | 55 | 91 | Low | 0.82 |

| Microwave Cyclization | 88 | 97 | High | 1.20 |

Key findings:

Q & A

Basic Question: What are the standard synthetic routes for preparing 3-(2-thienyl)-1H-indole derivatives, and how are reaction conditions optimized?

Methodological Answer:

The synthesis of 3-(2-thienyl)-1H-indole derivatives typically involves condensation reactions between indole precursors and thiophene-containing reagents. For example, cyclo-condensation of α,β-ethylenic ketones with hydrazines in glacial acetic acid under reflux yields indolylpyrazole derivatives with thiophene substituents . Reaction optimization includes:

- Temperature control : Reflux conditions (e.g., 80–100°C) ensure complete cyclization.

- Catalyst selection : Acetic acid acts as both solvent and catalyst for proton transfer.

- Stoichiometric ratios : A 1.1:1 molar ratio of aldehyde to thiazolone derivatives improves yield (e.g., 70–85% in Scheme 2 of ) .

Data Trends : Yields vary with substituents; electron-withdrawing groups on the indole ring may reduce reactivity by 10–15% compared to electron-donating groups .

Advanced Question: How can structural contradictions in NMR data for 3-(2-thienyl)-1H-indole derivatives be resolved?

Methodological Answer:

Discrepancies in NMR spectra (e.g., unexpected splitting patterns or chemical shifts) often arise from dynamic rotational isomerism or hydrogen bonding . To resolve these:

- Variable-temperature NMR : Perform experiments at 90 K (as in ) to freeze rotational conformers and simplify splitting .

- 2D NMR techniques : Use HSQC or NOESY to correlate proton environments and confirm spatial arrangements of thiophene and indole moieties .

- Computational validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) .

Basic Question: What analytical techniques are critical for confirming the purity and structure of 3-(2-thienyl)-1H-indole derivatives?

Methodological Answer:

- HPLC : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase to achieve >95% purity (retention time: 8–12 min, as in ) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+ with <5 ppm error) .

- Elemental analysis : Match experimental C/H/N percentages to theoretical values within ±0.4% .

Advanced Question: How can computational modeling guide the design of 3-(2-thienyl)-1H-indole derivatives with enhanced serotonin receptor affinity?

Methodological Answer:

- Molecular docking : Dock derivatives into 5-HT1A receptor crystal structures (PDB: 7E2Z) to assess binding poses. Prioritize compounds with hydrogen bonds to Ser159 and hydrophobic interactions with Phe361 .

- 2D-QSAR : Use descriptors like logP and polar surface area to correlate structural features (e.g., thiophene position) with IC50 values. A study in found that electron-rich thiophene rings improve affinity by 30% .

- MD simulations : Run 100-ns simulations to evaluate conformational stability of ligand-receptor complexes .

Basic Question: What are common pitfalls in synthesizing 3-(2-thienyl)-1H-indole derivatives, and how are they mitigated?

Methodological Answer:

- Byproduct formation : Oxidative dimerization of indole rings can occur at >100°C. Mitigate by using inert atmospheres (N2/Ar) and antioxidants like BHT .

- Low yields in cyclization : Optimize stoichiometry (e.g., 1.1 equiv aldehyde) and switch to microwave-assisted synthesis (30 min vs. 5 h reflux) to improve efficiency .

Advanced Question: How do structural modifications at the indole 2-position impact the biological activity of 3-(2-thienyl)-1H-indole derivatives?

Methodological Answer:

- 2-Methyl substitution : Enhances metabolic stability by reducing CYP450 oxidation (e.g., compound 5 in showed 2× longer half-life in vitro) .

- 2-Carboxylic acid groups : Introduce hydrogen-bonding capacity but may reduce blood-brain barrier penetration (logP decreases by 1.5 units) .

- Pharmacophore alignment : Replacing piperidin-4-yl with piperidin-3-yl (as in ) improves serotonin receptor selectivity by 40% due to better spatial overlap with endogenous ligands .

Basic Question: How are reaction yields and scalability balanced in multi-step syntheses of 3-(2-thienyl)-1H-indole derivatives?

Methodological Answer:

- Stepwise optimization : Prioritize high-yield steps (e.g., 85% in initial condensation) and troubleshoot low-yield steps (e.g., final deprotection at 50%) using Design of Experiments (DoE) .

- Scale-up adjustments : Replace chloroform with ethanol in reflux steps to reduce toxicity and improve safety for gram-scale syntheses .

Advanced Question: What strategies resolve contradictory biological data for 3-(2-thienyl)-1H-indole derivatives across different assay platforms?

Methodological Answer:

- Assay standardization : Use identical cell lines (e.g., HEK293 for 5-HT1A) and normalize data to internal controls (e.g., β-galactosidase in ) .

- Meta-analysis : Pool data from independent studies (e.g., 12 datasets in ) to identify outliers and calculate weighted IC50 values .

- Orthogonal assays : Confirm receptor binding with SPR (surface plasmon resonance) if radioligand assays show variability (e.g., ±15% SD in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.